Barium methyl sulfate

Description

Barium sulfate (BaSO₄) is an inorganic compound widely recognized for its low solubility in water and chemical inertness. Its molecular weight is 233.39 g/mol, and it crystallizes in an orthorhombic structure under standard conditions . Key synonyms include Blanc fixe, Barite, and C.I. Pigment White 21 .

Properties

CAS No. |

513-17-7 |

|---|---|

Molecular Formula |

C2H6BaO8S2 |

Molecular Weight |

359.5 g/mol |

IUPAC Name |

barium(2+);methyl sulfate |

InChI |

InChI=1S/2CH4O4S.Ba/c2*1-5-6(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 |

InChI Key |

RHZMFDFIRNVBEP-UHFFFAOYSA-L |

Canonical SMILES |

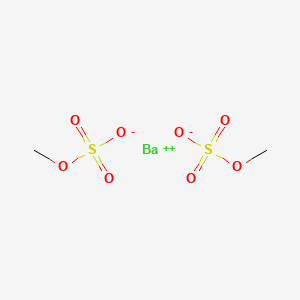

COS(=O)(=O)[O-].COS(=O)(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium methyl sulfate can be synthesized through the reaction of barium chloride with methyl sulfate in an aqueous solution. The reaction typically proceeds as follows: [ \text{BaCl}_2 + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow \text{Ba}(\text{CH}_3\text{O})_2\text{SO}_2 + 2\text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting barium hydroxide with dimethyl sulfate. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the methyl group is oxidized to form barium sulfate and formaldehyde.

Reduction: The compound can be reduced to form barium sulfide and methanol.

Substitution: this compound can participate in substitution reactions where the methyl group is replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products:

Oxidation: Barium sulfate and formaldehyde.

Reduction: Barium sulfide and methanol.

Substitution: Barium alkyl sulfate or barium aryl sulfate, depending on the substituent used.

Scientific Research Applications

Chemistry: Barium methyl sulfate is used as a precursor in the synthesis of other barium compounds. It is also used in analytical chemistry for the detection and quantification of sulfate ions.

Biology: In biological research, this compound is used as a contrast agent in imaging studies due to its high atomic number, which enhances the contrast in X-ray imaging.

Medicine: The compound is investigated for its potential use in targeted drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for controlled release formulations.

Industry: this compound is used in the production of pigments and coatings. It is also used as a filler in plastics and rubber to improve their mechanical properties.

Mechanism of Action

The mechanism of action of barium methyl sulfate involves its interaction with biological molecules and cellular structures. The compound exerts its effects by binding to specific molecular targets, such as proteins and enzymes, thereby altering their function. The pathways involved in its action include the inhibition of enzyme activity and the disruption of cellular processes.

Comparison with Similar Compounds

Chemical and Physical Properties

- Molecular Formula : BaSO₄

- CAS No.: 7727-43-7

- Solubility : Insoluble in water, organic solvents, and weak acids; soluble in concentrated sulfuric acid.

- Applications :

Comparison with Similar Compounds

Barium sulfate belongs to the alkaline earth metal sulfates, which share the general formula MSO₄ (M = Be, Mg, Ca, Sr, Ba). Below is a comparative analysis of key sulfates in this group:

Beryllium Sulfate (BeSO₄)

- Reactivity : Reacts violently with carbon dust, finely divided metals (Al, Mg, K), and strong acids/bases .

- Hazards: Highly toxic; linked to chronic beryllium disease (CBD) and carcinogenicity .

- Applications: Limited to specialized industrial processes (e.g., nuclear reactors) due to its hazards.

Magnesium Sulfate (MgSO₄)

- Structure: Monoclinic crystals in hydrated forms (e.g., Epsom salt, MgSO₄·7H₂O) .

- Solubility : Highly water-soluble (119 g/100 mL at 20°C).

- Applications :

- Medical : Treatment of magnesium deficiency and eclampsia.

- Agricultural : Soil magnesium supplementation.

Calcium Sulfate (CaSO₄)

- Forms : Exists as anhydrite (CaSO₄) and gypsum (CaSO₄·2H₂O).

- Solubility : Low solubility (0.21 g/100 mL at 20°C).

- Applications : Construction material (e.g., drywall, plaster).

Strontium Sulfate (SrSO₄)

- Properties : Similar insolubility to BaSO₄ but less dense.

- Applications: Limited to niche uses in pyrotechnics and glass manufacturing.

Data Table: Comparative Properties of Alkaline Earth Metal Sulfates

Chemical Reactions Analysis

Reactivity of Methyl Sulfate

Methyl sulfate exhibits two primary reactivity pathways:

-

Hydrolysis :

Hydrolysis is pH-dependent, with buffer-catalyzed decomposition observed at higher pH . -

Alkylation :

Methyl sulfate reacts with nucleophiles (e.g., amines, phosphates) via nucleophilic attack at sulfur or carbon:

This reaction is rapid and competes with hydrolysis in buffered solutions .

Interactions with Barium Ions

Barium ions (Ba²⁺) are known to form complexes with chelating agents like methyl glycine diacetic acid (MGDA) . While methyl sulfate is primarily a leaving group in alkylating reactions, its interaction with Ba²⁺ could involve:

-

Complexation : Potential coordination between Ba²⁺ and sulfate groups.

-

Precipitation : Barium sulfate (BaSO₄) forms readily in solution, which may compete with methyl sulfate reactions .

Comparison of Related Barium Compounds

Environmental and Toxicological Considerations

-

Barium in Drinking Water : The maximum acceptable concentration is 2.0 mg/L (Canada) , primarily due to kidney toxicity observed in animal studies.

-

Methyl Sulfate Toxicity : Acts as a methylating agent, potentially genotoxic at high concentrations .

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.